7-(Bromomethyl)-2-azaspiro[4.4]nonane
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Overview
Description
7-(Bromomethyl)-2-azaspiro[44]nonane is a spirocyclic compound featuring a bromomethyl group attached to a nitrogen-containing azaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-2-azaspiro[4.4]nonane typically involves the reaction of azaspiro compounds with bromomethylating agents. One common method includes the use of bromomethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromomethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Formation of oxides or hydroxylated derivatives.
Reduction Reactions: Formation of methyl derivatives.
Scientific Research Applications
7-(Bromomethyl)-2-azaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique structural properties.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane
- 3,8-Bis(bromomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione
Uniqueness
7-(Bromomethyl)-2-azaspiro[4.4]nonane is unique due to the presence of the azaspiro structure, which imparts distinct chemical and biological properties compared to its dioxaspiro counterparts. The nitrogen atom in the azaspiro structure can participate in additional interactions, enhancing its potential as a versatile building block in synthetic chemistry and drug discovery.
Properties
Molecular Formula |
C9H16BrN |
---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
8-(bromomethyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C9H16BrN/c10-6-8-1-2-9(5-8)3-4-11-7-9/h8,11H,1-7H2 |
InChI Key |
LZQOQIPVRSWMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)CC1CBr |
Origin of Product |
United States |
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